Product packaging for 4-Methyl-1-phenylpiperidine(Cat. No.:)

4-Methyl-1-phenylpiperidine

Cat. No.: B262474
M. Wt: 175.27 g/mol
InChI Key: VJPATYRREZJCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-phenylpiperidine (CAS 774-52-7) is a chemical compound belonging to the phenylpiperidine class, which features a phenyl group attached to a piperidine ring . It has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Researchers are interested in phenylpiperidine derivatives due to their diverse pharmacological profiles; various analogs in this chemical class are known to exhibit morphine-like activity as opioid analgesics or function as central nervous system agents, including antidepressants and antiparkinsonian drugs . As a structural analog of these active compounds, this compound provides a core scaffold for developing and studying new chemical entities. It is primarily used in research laboratories for the synthesis and development of novel compounds. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B262474 4-Methyl-1-phenylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-methyl-1-phenylpiperidine

InChI

InChI=1S/C12H17N/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

VJPATYRREZJCLJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1 Phenylpiperidine and Its Core Scaffolds

Advanced Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a fundamental structural motif in many biologically active compounds, leading to the development of numerous synthetic approaches for its construction. nih.gov

Intramolecular Cyclization Reactions for N-Heterocycle Formation

Intramolecular cyclization represents a powerful strategy for forming the piperidine ring, where a linear precursor molecule containing both the nitrogen and the necessary carbon chain is induced to form the cyclic structure. mdpi.com

One such approach involves the zeolite-catalyzed intramolecular cyclization of 5-amino-1-pentanol (B144490). This reaction can be guided to produce piperidine and its derivatives. iitm.ac.in For instance, the use of an HY zeolite catalyst at 350°C is effective for maximizing the conversion of 5-amino-1-pentanol into piperidine. iitm.ac.in Another method is the cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes, which can yield various piperidines. mdpi.com Additionally, palladium-catalyzed azide (B81097) reductive cyclization of aldehydes provides a one-pot method to generate the piperidine core. mdpi.com

A notable example of stereoselective cyclization involves the reaction of an aldehyde group with an amine, activated by zirconium chloride, to form an iminium intermediate. This intermediate then undergoes a 6-endo-trig cyclization, with the stereochemistry of the final product influenced by the steric hindrance of the reactants. mdpi.com

Catalytic Hydrogenation and Reduction Protocols for Pyridine (B92270) Precursors

A prevalent and direct method for synthesizing the 4-methylpiperidine (B120128) scaffold is the catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline). This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

Various noble metal catalysts, such as platinum, palladium, and ruthenium, are effective for this transformation. cjcatal.com For example, a 5% Ruthenium-on-carbon (Ru/C) catalyst has demonstrated high activity and selectivity for the hydrogenation of pyridine to piperidine at 100°C and 3.0 MPa of hydrogen pressure. cjcatal.com Platinum oxide (PtO₂) is another effective catalyst, capable of hydrogenating substituted pyridines under 50 to 70 bar of hydrogen pressure in glacial acetic acid at room temperature. asianpubs.org

The reactivity in pyridine hydrogenation can be influenced by substituents on the pyridine ring. One study reported the order of reactivity for various methyl-substituted pyridines over a Ru/C catalyst as: 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > pyridine > 3-methylpyridine (B133936) > 4-methylpyridine. cjcatal.com However, another study using a different ruthenium-based catalyst found the reactivity sequence to be 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine. researchgate.net

CatalystSubstrateTemperature (°C)Pressure (MPa/bar)SolventProductConversion/SelectivityReference
5% Ru/CPyridine1003.0 MPaNot specifiedPiperidine100% conversion, 100% selectivity cjcatal.com
PtO₂Substituted PyridinesRoom Temp50-70 barAcetic AcidSubstituted Piperidines- asianpubs.org
RuB NanoparticlesPyridine1003.0 MPaNot specifiedPiperidine>99.0% conversion, 100% selectivity researchgate.net

Stereoselective Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation

Achieving stereocontrol in the synthesis of substituted piperidines is a significant area of research. researchgate.net Methods that create specific stereoisomers are crucial for medicinal chemistry applications.

One strategy involves the stereoselective synthesis of 4-substituted piperidin-2-ones from 2-pyridone. By using a chiral auxiliary, such as a galactose derivative, nucleophilic addition to a pyridinium (B92312) intermediate can proceed with high regio- and stereoselectivity at the 4-position. znaturforsch.com The resulting piperidone can then be further modified.

Another approach is the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method allows for the stereoselective preparation of various cis-3,4-disubstituted piperidines through an Sₙ2-type ring-opening of a transient azoniabicyclo[2.2.0]hexane intermediate. acs.org Furthermore, palladium-catalyzed C(sp³)–H arylation of N-Boc-4-methylpiperidine has been shown to be diastereoselective, although it can favor arylation at the alpha position depending on the substrate's conformational effects. orgsyn.org

Regioselective Functionalization at the Piperidine Nitrogen (N1)

Once the 4-methylpiperidine core is formed, the final step in synthesizing 4-methyl-1-phenylpiperidine is the attachment of the phenyl group to the nitrogen atom.

Contemporary Methods for N-Arylation and N-Alkylation

The N-arylation of piperidines is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. tandfonline.com This reaction couples an amine with an aryl halide or triflate and has become a cornerstone of modern synthetic chemistry for forming C-N bonds. researchgate.netpurdue.edu

The Buchwald-Hartwig reaction can be used to couple 4-methylpiperidine with an aryl halide, such as chlorobenzene (B131634) or bromobenzene, to yield this compound. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. tandfonline.comrsc.org For instance, coupling piperidine with chlorobenzene using a specific NHC-Pd(II) complex and KOtBu as a base in toluene (B28343) at 130°C can result in yields of 85–98%. tandfonline.com Nickel-based catalysts have also been employed for N-arylation, offering a lower-cost alternative to palladium. tandfonline.com

An alternative route is the reductive transamination of pyridinium salts. In this method, a pyridine derivative is first activated by quaternization, followed by reduction and subsequent reductive amination with an aryl amine to form the N-aryl piperidine. acs.org

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)YieldReference
Buchwald-HartwigNHC-Pd(II) complexKOtBuToluene13085-98% tandfonline.com
Buchwald-HartwigPd(dba)₂ / tBuDavePhosK₂CO₃XyleneMW- researchgate.net
Buchwald-Hartwig(NHC)Pd(R-allyl)ClNaOtBuNot specified-85% (for N-(4-methylphenyl)piperidine) rsc.org
Nickel-CatalyzedNi(II)-bipyridineDBUDMF/THF8557-86% tandfonline.com

Mechanistic Investigations of N-Quaternization Processes

N-Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, typically by reaction with an alkylating agent. While this compound is a tertiary amine, understanding quaternization is relevant as it is a potential subsequent reaction and its principles are related to N-alkylation.

The quaternization reaction generally follows an Sₙ2 mechanism. mdpi.com The rate and success of the reaction are influenced by both electronic factors and steric hindrance around the nitrogen atom and the alkylating agent. mdpi.com For example, in the quaternization of pyridine derivatives, a methyl substituent at the C-2 position significantly hinders the reaction compared to unsubstituted pyridine, resulting in lower yields. mdpi.com This steric effect is a key consideration in the design of synthetic routes involving N-alkylation or quaternization steps. Studies on the quaternization of various amines provide insight into the nucleophilicity of the nitrogen atom and the accessibility of its lone pair of electrons for bond formation. mdpi.comnanotec.or.th

Stereocontrolled Introduction of the 4-Methyl Substituent

Achieving stereocontrol at the C4 position of the piperidine ring is a significant challenge in synthetic organic chemistry. The spatial orientation of the methyl group is critical as it can profoundly influence the molecule's biological activity and physical properties. Methodologies to address this challenge range from building the molecule from chiral precursors to modifying existing piperidine scaffolds.

Asymmetric Synthesis Routes to Chiral 4-Substituted Piperidines

The asymmetric synthesis of piperidines with a defined stereocenter at the C4 position is a key area of research. These methods aim to produce enantiomerically pure or enriched compounds, which is crucial for pharmaceutical applications. Strategies often rely on the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool.

Several general approaches have been developed for the synthesis of chiral piperidines. researchgate.net One effective strategy involves the asymmetric hydrogenation of a tetrasubstituted alkene precursor using a chiral catalyst, such as a rhodium or ruthenium complex, to introduce the desired stereochemistry. Another powerful technique is the use of biocatalysis, where enzymes like ketoreductases (KREDs) or amine oxidases can perform highly selective transformations. researchgate.netnih.gov For instance, a chemo-enzymatic approach can convert N-substituted tetrahydropyridines into stereo-defined 3,4-substituted piperidines through a one-pot cascade reaction. nih.gov

Exocyclic chirality-induced reactions have also proven effective. In this approach, a chiral amine is used in a condensation reaction, where the chirality of the amine directs the stereochemical outcome of the cyclization, leading to the formation of enantiopure piperidines with high fidelity. rsc.orgresearchgate.net Furthermore, complex piperidines with multiple stereocenters, including at the C4 position, can be assembled via stereoselective aza-electrocyclization reactions. acs.org

Table 1: Selected Asymmetric Synthesis Strategies for Chiral Piperidines

Method Key Feature Example Catalyst/Reagent Outcome
Asymmetric Hydrogenation Catalytic reduction of a C=C bond Chiral Ru-BINAP complexes High enantioselectivity in ring formation.
Chemo-enzymatic Cascade Enzyme-mediated dearomatization Amine Oxidase/Ene Imine Reductase Stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Chiral Amine Induction Use of enantiopure amines in cyclization (S)-α-phenylethylamine Diastereoselective formation of piperidone products. kcl.ac.uk

Transformation of Precursor 4-Piperidinones

A highly effective and common strategy for introducing a 4-methyl group involves the chemical transformation of a pre-formed 4-piperidinone ring. This approach separates the construction of the core piperidine scaffold from the introduction of the specific C4 substituent. The synthesis of the precursor, N-phenyl-4-piperidone, can be achieved through various means, including the double aza-Michael addition of aniline (B41778) to a divinyl ketone equivalent. kcl.ac.uk

Once the 4-piperidinone is obtained, several classic organic reactions can be employed to install the methyl group:

Wittig Reaction: The ketone can be converted to a 4-methylene piperidine intermediate using a methyl-triphenylphosphonium ylide. Subsequent catalytic hydrogenation of the exocyclic double bond yields the desired 4-methylpiperidine.

Grignard Reaction: Addition of a methylmagnesium halide (e.g., MeMgBr) to the 4-piperidinone generates a tertiary alcohol, 4-hydroxy-4-methyl-1-phenylpiperidine. This alcohol can then be subjected to dehydration to form an unsaturated piperidine, followed by hydrogenation to afford the final product.

Reductive Methods: The direct reduction of 4-aryl-3-carboxyalkyl-piperidines, which can be derived from 4-piperidones, offers another route. google.com Similarly, the hydrogenolysis of N-Boc-4-aryl-4-piperidinols, catalyzed by nickel or palladium, can stereoselectively yield either trans or cis 4-substituted piperidines, respectively. researchgate.net

Multi-Component Reactions and One-Pot Syntheses of Piperidine Architectures

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules like piperidines from three or more simple starting materials in a single step. beilstein-journals.org These reactions are highly atom-economical, reduce waste, and shorten synthetic sequences, making them attractive for both academic and industrial applications. bas.bgresearchgate.net

The most common MCR for synthesizing highly functionalized piperidines involves the condensation of an aldehyde, an amine, and a β-dicarbonyl compound (such as a β-ketoester). beilstein-journals.org The reaction typically proceeds through a cascade of imine formation, enamine formation, and subsequent Mannich-type and Michael addition cyclizations to build the piperidine ring. beilstein-journals.org For the synthesis of a this compound scaffold, this could involve aniline, an aldehyde, and a methyl-substituted β-ketoester.

A variety of catalysts have been developed to promote these reactions under mild conditions, including molecular iodine, L-proline, InCl₃, and various heterogeneous solid acid catalysts like nano-sulfated zirconia. bas.bgacs.org The use of recyclable catalysts further enhances the efficiency and environmental friendliness of these methods. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Piperidine Synthesis

Reactants Catalyst Solvent Key Advantage
Aldehyde, Amine, β-Ketoester PEG-embedded KBr₃ Ethanol Recyclable catalyst, mild conditions. beilstein-journals.org
Aldehyde, Amine, β-Ketoester Sodium Lauryl Sulfate (B86663) (SLS) Water Environmentally friendly solvent, high yields. researchgate.net
1,3-Dicarbonyl, Amine, Aldehyde Nano-sulfated zirconia Ethanol Reusable heterogeneous catalyst, short reaction times. bas.bg

Sustainable and Green Chemical Approaches in Piperidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for important heterocyclic compounds like piperidines. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.

Key green strategies in piperidine synthesis include:

Use of Benign Solvents: Water has been successfully employed as a solvent for the MCR synthesis of piperidines, often facilitated by surfactants like sodium lauryl sulfate (SLS), which allows the reaction to proceed at room temperature. researchgate.net

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. Nano-γ-alumina supported Sb(V) has been used for the synthesis of bis-spiro piperidines, with the catalyst being reusable for multiple cycles without significant loss of activity. rsc.org Similarly, PEG-embedded catalysts offer high efficiency and easy recovery. beilstein-journals.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the MCR synthesis of piperidines, providing excellent yields and catalyst reusability. rsc.org Chemo-enzymatic strategies combining chemical steps with biocatalytic transformations are also powerful green approaches. nih.gov

Electrosynthesis: Electrochemical methods can generate highly reactive species without the need for chemical reagents, operating under ambient conditions. The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor is a green and efficient method for producing piperidine derivatives. nih.govbeilstein-journals.org

Renewable Feedstocks: Efforts are being made to synthesize piperidines from biomass-derived starting materials. nih.gov For example, a sustainable one-pot synthesis of piperidine has been reported from bio-renewable tetrahydrofurfurylamine (B43090) via hydrogenolysis and intramolecular amination over a Rh-ReOₓ/SiO₂ catalyst. rsc.org

Table 3: Overview of Green Synthetic Approaches to Piperidines

Approach Method Catalyst/Mediator Key Feature
Benign Solvent MCR Sodium Lauryl Sulfate (SLS) Reaction in water at room temperature. researchgate.net
Recyclable Catalyst MCR Nano γ-alumina supported Sb(V) Heterogeneous, reusable solid acid catalyst. rsc.org
Biocatalysis MCR Immobilized Candida antarctica lipase B (CALB) High selectivity, mild conditions, reusable biocatalyst. rsc.org
Electrosynthesis Reductive Cyclization Flow microreactor Reagent-free, efficient, ambient conditions. nih.govbeilstein-journals.org

Structure Activity Relationship Sar Investigations of 4 Methyl 1 Phenylpiperidine and Analogues

Conformational Analysis and Dynamic Stereochemistry

The three-dimensional shape and flexibility of a molecule are critical determinants of its interaction with biological targets. For 4-methyl-1-phenylpiperidine derivatives, the conformation of the piperidine (B6355638) ring and the orientation of its substituents play a pivotal role in defining their pharmacological profiles.

Influence of Ring Conformation on Ligand-Receptor Interactions

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The orientation of the 4-methyl and 1-phenyl groups has a significant impact on how the molecule fits into a receptor's binding pocket. unina.it For instance, in a series of opioid receptor ligands, the relative orientation of substituents on the piperidine ring, dictated by the ring's conformation, was found to be a key factor for potent antagonist activity. acs.org

The interaction between the ligand and the receptor is a dynamic process, and the conformational flexibility of the piperidine ring allows it to adopt the most favorable geometry for binding. unina.it Computational studies and experimental data, such as X-ray crystallography, have been employed to understand the preferred conformations of these ligands when bound to their respective receptors. acs.org For example, studies on potent opioid analgesics have highlighted the importance of the piperidine ring conformation in achieving high affinity. acs.org

Chirality and Enantiomeric Purity in Stereochemical SAR Studies

The presence of a chiral center at the 4-position of the piperidine ring, when substituted with groups other than methyl, or the introduction of other chiral centers, leads to the existence of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological activities. mdpi.comcanada.ca It is a well-established principle in medicinal chemistry that the biological activity often resides in one enantiomer, while the other may be less active or even contribute to undesirable side effects. mdpi.comcanada.ca

Therefore, the determination of the absolute configuration and the assessment of enantiomeric purity are essential in SAR studies. canada.ca For example, in a series of potent opioid antagonists, the resolution of enantiomers showed that one isomer was significantly more potent than the other. acs.org The stereoselective synthesis of individual enantiomers is often necessary to fully characterize their distinct pharmacological profiles. researchgate.net The eudismic ratio, which is the ratio of the potencies of the two enantiomers, provides a quantitative measure of stereoselectivity. canada.ca

Systematic Substituent Effects on Biological Activity

The systematic modification of different parts of the this compound scaffold allows for a detailed exploration of the chemical space and the identification of key structural features required for a desired biological activity.

Modulation of the N1-Phenyl Moiety and its Aromatic Substitution Patterns

The N1-phenyl group is a crucial component for the activity of many this compound derivatives. Modifications to this aromatic ring, including the introduction of various substituents, can significantly alter the compound's affinity and efficacy for its target. The position and electronic properties of these substituents are of particular importance. gu.se

For example, in a study of 4-phenylpiperidines as monoamine oxidase (MAO) inhibitors, it was found that para-substituents with a low dipole moment increased the affinity for MAO-A, whereas those with a high dipole moment resulted in weaker affinity. acs.org Conversely, for MAO-B, the polarity and size of the para-substituent were the determining factors, with large, hydrophobic substituents leading to higher affinity. acs.org These findings highlight how subtle changes in the electronic and steric properties of the N1-phenyl ring can lead to selectivity for different biological targets.

Table 1: Effect of para-Substitution on the N1-Phenyl Moiety of 4-Phenylpiperidines on MAO-A and MAO-B Affinity acs.org
Compoundpara-Substituent (R)MAO-A Ki (nM)MAO-B Ki (nM)
1a-H150>10000
1b-Cl28>10000
1c-CF3>10000>10000
1e-OCH3>10000>10000

Exploration of the 4-Methyl Group's Role and its Bioisosteric Replacements

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. acs.orgu-tokyo.ac.jpnih.gov This involves substituting a functional group with another that has similar physical or chemical properties. For instance, replacing the 4-methyl group with a larger alkyl group, such as a propyl group, has been shown to convert a pure opioid antagonist into a mixed agonist-antagonist. acs.org The exploration of various bioisosteres for the 4-methyl group can lead to the discovery of compounds with novel pharmacological profiles.

Table 2: Impact of 4-Position Substitution on Opioid Receptor Activity acs.org
Compound4-Position SubstituentActivity Profile
2a-CH3Pure Antagonist
3-CH2CH2CH3Mixed Agonist-Antagonist

Impact of Additional Ring Substituents on Pharmacological Profiles

The introduction of additional substituents on the piperidine ring can further modulate the pharmacological properties of this compound analogues. The position, stereochemistry, and nature of these substituents are all critical factors. For example, the introduction of a 3-methyl group in a specific stereochemical orientation was found to be crucial for the pure opioid antagonist properties of certain 4-(3-hydroxyphenyl)piperidines. acs.org

Systematic studies have shown that even minor structural modifications, such as the addition of a methyl group, can have a profound impact on biological activity. acs.org The synthesis and evaluation of a series of analogues with varying substitution patterns on the piperidine ring are essential for developing a comprehensive understanding of the SAR and for optimizing the desired pharmacological effects. nih.gov

Molecular Interactions and Preclinical Receptor Pharmacology of 4 Methyl 1 Phenylpiperidine Analogues

Dopamine (B1211576) Receptor Subtype Engagement

D1 and D2 Receptor Affinities and Functional Modulations

Analogues of 4-methyl-1-phenylpiperidine have demonstrated a range of affinities and functional activities at dopamine D1 and D2 receptors. The nature and position of substituents on the phenyl and piperidine (B6355638) rings play a crucial role in determining the binding affinity and whether the compound acts as an agonist, antagonist, or partial agonist.

Research into a series of 4-phenylpiperidines and 4-phenylpiperazines has shown that stepwise structural modifications can lead to compounds that are primarily D2 antagonists. gu.se These compounds, however, often retain a preference for binding to the agonist binding site and exhibit fast dissociation rates from the receptor. gu.se For instance, the compound SV 293, a substituted phenylpiperidine indole, displays nanomolar affinity for D2 receptors and is over 100-fold selective for D2 compared to both D3 and D4 dopamine receptor subtypes. karger.com Functional assays confirmed that SV 293 acts as a neutral antagonist, capable of blocking the effects of the full D2-like receptor agonist quinpirole. karger.com

The D2-like receptors (D2, D3, and D4) are known to couple with the Gi/Go class of G-proteins, leading to the inhibition of adenylyl cyclase activity upon stimulation. karger.com Studies on various ligands have revealed a clear D2-like selectivity, with a preference for the D3 receptor subtype in many cases. mdpi.com

Compound/AnalogueReceptor TargetAffinity (Ki/IC50)Functional ActivityReference
SV 293D2 Dopamine Receptor5.5 ± 0.1 nmol/lNeutral Antagonist karger.com
SV 293D3 Dopamine Receptor580 ± 92 nmol/l karger.com
SV 293D4 Dopamine Receptor567 ± 140 nmol/l karger.com
N-methyl-4-phenylpyridinium ion (MPP+)Dopamine TransporterKi = 0.4 µMCompetitive and Reversible Inhibitor nih.gov
N-methyl-4-phenylpiperidineDopamine TransporterMore potent than MPTPInhibitor nih.gov

This table is interactive. Click on the headers to sort the data.

Neurotransmitter Uptake Inhibition Mechanisms (e.g., Dopamine, Serotonin)

A significant aspect of the pharmacology of this compound analogues is their ability to inhibit the reuptake of monoamine neurotransmitters, particularly dopamine and serotonin (B10506). This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Studies have shown that N-methyl-4-phenylpiperidine is a more potent inhibitor of dopamine (DA) uptake than its neurotoxic precursor, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov The most potent inhibitor of 3H-DA uptake identified in one study was the N-methyl-4-phenylpyridinium ion (MPP+), a metabolite of MPTP, which acts as a competitive and reversible inhibitor. nih.gov Structural modifications such as N-dealkylation, N-propyl substitution, and pyridine (B92270) ring substitution tend to decrease affinity for the dopamine transporter. nih.gov

Furthermore, some 4-phenylpiperidine (B165713) derivatives have been specifically developed as potent dopamine reuptake inhibitors. wikipedia.org For example, 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine was designed for this purpose, with the (3S,4S)-enantiomer being the most potent isomer. wikipedia.org Many of these derivatives show relative selectivity for inhibiting dopamine reuptake over serotonin and norepinephrine (B1679862) transporters. wikipedia.org

Conversely, other analogues have been optimized as selective serotonin reuptake inhibitors (SSRIs). Meperidine, which contains a 4-phenylpiperidine core, has a notable affinity for the serotonin transporter (SERT) and inhibits its reuptake. uno.edu Structural modifications to meperidine, including substitutions on the aryl ring, ester moiety, and piperidine nitrogen, have yielded potent and selective SERT ligands. uno.edu For instance, benzyl (B1604629) ester analogues of meperidine have demonstrated high potency for SERT with high selectivity over the dopamine transporter (DAT) and norepinephrine transporter (NET). uno.edu

Opioid Receptor System Ligand Characterization

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, with analogues exhibiting a wide spectrum of activities, from potent agonism to pure antagonism.

Mu (μ) Opioid Receptor Binding and Functional Assays

Many 4-phenylpiperidine derivatives have been characterized for their interaction with the mu (μ) opioid receptor (MOR). For example, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives, designed from the structure of Tramadol, yielded a selective MOR ligand, compound 2a, with a high binding affinity (Ki of 7.3 ± 0.5 nM). ebi.ac.uk This compound was identified as a potent analgesic, and its effects were blocked by the opioid antagonist naloxone, confirming its action through the MOR. ebi.ac.uk

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for MOR antagonists. acs.org The N-substituent on this scaffold plays a critical role in modulating antagonist potency and receptor selectivity. acs.org

Kappa (κ) and Delta (δ) Opioid Receptor Selectivity Profiles

While many analogues interact with the MOR, significant research has focused on developing selective ligands for the kappa (κ) and delta (δ) opioid receptors. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is also a key component of selective κ-opioid receptor (KOR) antagonists like JDTic. acs.orgwikipedia.org SAR studies on JDTic analogues have highlighted the importance of the 3R,4R stereochemistry of the piperidine core for its potency and selectivity at the KOR. acs.org

Some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown surprising selectivity. For instance, compound 7b in one study displayed 13- and 72-fold selectivity for the κ receptor over the μ and δ receptors, respectively. acs.org In contrast, other analogues in the same series acted as antagonists at both μ and κ receptors, and in some cases, also at the δ receptor. acs.org

The introduction of methyl groups on the piperidine ring can influence selectivity. 3-Methyl-4-phenylpiperidine itself is a ligand that binds to the κ opioid receptor with high affinity, but with lower affinity for the μ and δ receptors. biosynth.com

Compound/AnalogueReceptor TargetAffinity (Ki/Ke)SelectivityFunctional ActivityReference
Compound 2aMu (μ) Opioid ReceptorKi = 7.3 ± 0.5 nMSelectiveAgonist ebi.ac.uk
Compound 2aKappa (κ) Opioid ReceptorKi = 849.4 ± 96.6 nM ebi.ac.uk
Compound 2aDelta (δ) Opioid ReceptorKi = 49.1 ± 6.9 nM ebi.ac.uk
Compound 7bKappa (κ) Opioid ReceptorKe = 5.8 nM13-fold vs μ, 72-fold vs δAntagonist acs.org
JDTicKappa (κ) Opioid ReceptorHighSelectiveAntagonist wikipedia.org
BU09059Kappa (κ) Opioid ReceptorKi = 1.72 ± 4.38 nM15-fold vs μ, 616-fold vs δAntagonist core.ac.uk

This table is interactive. Click on the headers to sort the data.

Receptor Bias and Allosteric Modulation Studies

The concept of receptor bias, where a ligand preferentially activates certain signaling pathways over others at the same receptor, is an emerging area of research for 4-phenylpiperidine analogues. The MOR, for instance, can signal through various downstream effector pathways, and biased ligands could potentially separate therapeutic effects from adverse effects. frontiersin.org

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's function, is another area of active investigation. acs.org Positive allosteric modulators (PAMs) can enhance the receptor's response to the endogenous ligand. frontiersin.org For example, 4-phenylpiperidine-2-carboxamide analogues have been discovered as positive allosteric modulators of the serotonin 5-HT2C receptor. researchgate.net While this research is on a different receptor system, it highlights the potential for 4-phenylpiperidine scaffolds to be developed as allosteric modulators for other receptors, including opioid and dopamine receptors. The development of such modulators could offer a more subtle and potentially safer way to influence receptor activity compared to traditional agonists and antagonists. researchgate.net

Sigma Receptor (σ1 and σ2) Affinities and Antagonistic Properties

Analogues of this compound have been a fertile ground for the discovery of high-affinity ligands for sigma (σ) receptors, a unique class of intracellular proteins. Research has focused on elucidating the structure-activity relationships (SAR) that govern affinity and selectivity for the two main subtypes, σ1 and σ2.

Derivatives of 4-phenylpiperidine-4-carbonitrile (B1581006) have shown low nanomolar affinity for σ1 receptors with significant selectivity over the σ2 subtype. hzdr.de For instance, compounds where the N-benzyl group was modified still retained high affinity, demonstrating the robustness of the 4-phenylpiperidine core for σ1 receptor recognition. hzdr.de Competition binding assays using rat brain homogenates have been instrumental in determining these affinities. nih.gov In these studies, σ1 receptors are typically labeled with ³H-pentazocine, while σ2 receptors are labeled with [³H]di-o-tolylguanidine in the presence of (+)-pentazocine to mask the σ1 sites. nih.gov

Further studies on N-substituted-4-cyano-4-phenylpiperidine analogues revealed that the nature of the N-substituent is critical for affinity. An N-benzyl substituent was found to confer high affinity and selectivity for the σ1 receptor. nih.gov Specifically, one such N-benzyl analogue exhibited 1600-fold selectivity for the σ1 receptor over the σ2 receptor and showed no affinity for opioid receptors, highlighting it as an ideal ligand for studying σ1 receptor function. nih.gov The introduction of a methyl group at the 4-position of the piperidine ring has also been shown to increase affinity for σ2 receptors by approximately 10-fold in certain scaffolds. scielo.brscielo.br

In a series based on the potent σ1 antagonist PB212, replacing the 4-methylpiperidine (B120128) moiety with other basic groups, including 4-phenylpiperidine, yielded compounds with very high σ1 receptor affinity (Ki = 0.31 nM). sci-hub.se Functional assays, such as calcium flux measurements in MCF7σ1 cells, confirmed that these high-affinity ligands act as σ1 antagonists. sci-hub.se Molecular modeling based on the crystal structure of the σ1 receptor has provided a structural basis for understanding these interactions, fitting within Glennon's established σ1 pharmacophore model. sci-hub.se

The development of novel 4-(2-aminoethyl)piperidine derivatives also yielded potent σ1 receptor ligands. d-nb.info In this series, 1-methylpiperidines demonstrated particularly high σ1 receptor affinity and selectivity. d-nb.info Molecular dynamics simulations indicated that interactions between the basic piperidine nitrogen and its substituents with a lipophilic binding pocket (comprising residues like Leu105, Leu182, and Tyr206) are key determinants of σ1 receptor affinity. d-nb.info

Table 1: Sigma Receptor (σ1 and σ2) Binding Affinities of Selected 4-Phenylpiperidine Analogues

CompoundN-Substituent4-Position Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
1 BenzylPhenyl, 4-carbonitrileSubnanomolar-1600 hzdr.denih.gov
7 BenzylPhenyl, 4-carbonitrile0.355601600 nih.gov
9 PhenylpropylPhenyl, 4-carbonitrile0.4446105 nih.gov
PB212 Analogue Naphthalen-1-yl-butyl4-phenyl0.31-- sci-hub.se
51 Cyclohexyl4-methyl-7.1- scielo.brscielo.br
52 Cyclohexyl4-benzyl-2.8- scielo.brscielo.br
4a Methyl4-(2-(benzylamino)ethyl)2.917560 d-nb.info

Neurokinin-1 (NK1) Receptor Antagonist Research

The this compound framework has been integral to the design of non-peptide antagonists for the neurokinin-1 (NK1) receptor, a target implicated in pain, inflammation, and emesis. Research in this area has produced several potent and selective antagonists.

One notable example is GR205171, a potent and selective NK1 receptor antagonist with a 2-phenylpiperidine (B1215205) core. nih.govnih.gov Its structure, 3(S)-(2-methoxy-5-(5-trifluoromethyltetrazol-1-yl)-phenylmethylamino)-2(S)-phenylpiperidine, demonstrates the sophisticated substitutions applied to the piperidine scaffold to achieve high affinity. nih.gov Autoradiographic and binding studies in gerbil and human brain tissues have characterized its high affinity (pKd = 10.8 in gerbil striatum) and binding profile. nih.gov

Another well-studied antagonist is CP-99,994, which has the structure (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine. nih.gov In vitro studies using Ca2+ mobilization assays in U373MG cells showed that CP-99,994 acts as a competitive antagonist to Substance P, the natural ligand for the NK1 receptor. nih.gov Unlike some other antagonists that exhibit slow reversibility, CP-99,994's effects were found to be more readily reversible, which correlates with a shorter duration of action in vivo. nih.gov

Structure-activity relationship (SAR) studies have been crucial in this field. The development of JDTic analogues, which contain a (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, revealed the importance of specific stereochemistry and substituents for potent and selective kappa opioid receptor antagonism, but this scaffold is also related to NK1 research. acs.orgnih.govacs.org For NK1 antagonists, the "message-address" concept has been applied, where different parts of the molecule are responsible for binding and activation/antagonism. acs.org For many piperidine-based NK1 antagonists, a basic nitrogen atom is considered a key structural element for receptor interaction. researchgate.net The stereocontrolled synthesis of these complex molecules is often a significant challenge, requiring advanced synthetic methodologies like dynamic kinetic resolution. researchgate.net

Table 2: In Vitro Activity of Selected Phenylpiperidine-based NK1 Receptor Antagonists

CompoundStructure DescriptionAssayResultReference
GR205171 2(S)-phenyl-3(S)-piperidinamine derivativeSaturation Binding (Gerbil Striatum)pKd = 10.8 nih.gov
CP-99,994 (2S,3S)-2-phenyl-3-piperidinamine derivativeCa2+ Mobilization (U373MG cells)Competitive Antagonist nih.gov
Aprepitant Morpholine derivativeCompetition Binding (Gerbil Striatum)High Affinity (pK_i) nih.gov
(+)-39 (3R,4S)-3-phenyl-4-aminopiperidine derivativeNK1 Receptor BindingPotent Antagonist researchgate.net

Investigation of Other Enzyme and Receptor Targets (e.g., N-Acylphosphatidylethanolamine Phospholipase D, Anaplastic Lymphoma Kinase)

The versatility of the phenylpiperidine scaffold extends beyond G-protein coupled receptors to enzyme inhibition.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. acs.orgnih.gov A medicinal chemistry program aimed at identifying NAPE-PLD inhibitors led to the development of LEI-401. nih.govacs.org The optimization process involved modifying a high-throughput screening hit. A critical step was the replacement of a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety. acs.orgnih.govacs.org This single modification resulted in a 3-fold increase in inhibitory potency. nih.govacs.org The final compound, LEI-401, which combines the (S)-3-phenylpiperidine with other optimized groups, is a nanomolar potent and selective NAPE-PLD inhibitor (IC50 = 72 nM) with drug-like properties suitable for in vivo studies. acs.org

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). nih.govnii.ac.jpjst.go.jp The development of ALK inhibitors has been a major focus of cancer therapy research. The 4-(piperidin-4-yl)phenyl moiety is a key structural feature in the potent and selective ALK inhibitor LDK378 (Ceritinib). nih.gov The synthesis and SAR of LDK378 involved extensive modification of a first-generation inhibitor to improve its drug-like properties. nih.gov The piperidine group in these inhibitors often serves to improve physicochemical properties and provide a vector for interacting with the solvent-exposed region of the kinase ATP-binding site. The synthesis of these complex molecules involves multi-step sequences, including coupling the substituted aniline (B41778) containing the piperidine moiety to a pyrimidine (B1678525) core. nih.govnii.ac.jpjst.go.jp

In Vitro Pharmacological Characterization in Cellular and Subcellular Systems

The preclinical evaluation of this compound analogues relies heavily on a suite of in vitro pharmacological assays performed in various cellular and subcellular preparations. These assays are essential for determining binding affinity, functional activity (agonist vs. antagonist), and selectivity.

Radioligand Competition Binding Assays: This is the most common method for determining a compound's affinity for a specific receptor. The assay involves using a radiolabeled ligand (e.g., ³H-pentazocine for σ1 receptors) and measuring the ability of the test compound to displace it from the receptor. nih.gov These experiments are typically conducted using homogenates of specific tissues (like rat brain minus cerebellum) or cell lines engineered to express the receptor of interest. nih.gov The data from these assays are used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Functional Assays: To determine whether a ligand that binds to a receptor activates it (agonist) or blocks its activation (antagonist), functional assays are required.

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-protein coupled receptors (GPCRs). An agonist-bound receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, on the Gα subunit. The amount of radioactivity incorporated is a measure of receptor activation. This method has been used to characterize the antagonist activity of JDTic analogues at kappa opioid receptors. acs.orgnih.govnih.gov

Calcium Mobilization Assays: For receptors that signal through the release of intracellular calcium (like the NK1 receptor), changes in intracellular Ca2+ concentration can be monitored using fluorescent dyes. nih.gov In these assays, performed on cell lines like U373MG, an antagonist will block the calcium signal induced by a known agonist like Substance P. nih.gov

Cell Growth and Proliferation Assays: For compounds being investigated as potential anticancer agents, such as σ1 receptor ligands and ALK inhibitors, their effect on cell viability is a critical in vitro endpoint. Assays measuring the inhibition of cell growth are performed on relevant cancer cell lines (e.g., A427 human non-small cell lung cancer cells, DU145 human prostate cancer cells). d-nb.info The results are typically reported as an IC50 value, the concentration of the compound that inhibits cell growth by 50%. For example, the 1-methyl-piperidine derivative 4a was shown to inhibit the growth of A427 cells to a similar extent as the known σ1 antagonist haloperidol. d-nb.info

Computational Chemistry and Molecular Modeling in 4 Methyl 1 Phenylpiperidine Research

Quantum Mechanical Studies

Quantum mechanical calculations offer a powerful lens to examine the intrinsic properties of molecules like 4-Methyl-1-phenylpiperidine. These methods, grounded in the principles of quantum physics, can accurately predict molecular geometries, electronic structures, and the energetics of chemical reactions.

The electronic structure of 1-phenylpiperidine (B1584701) derivatives has been a subject of theoretical investigation to understand their conformational preferences and reactivity. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed computational methods for these studies.

Research on 1-phenylpiperidine indicates that the orientation of the phenyl group relative to the piperidine (B6355638) ring (axial versus equatorial) is a key conformational feature. The axial conformer is stabilized by the interaction between the nitrogen lone pair and the π-system of the phenyl ring. acs.org In the axial conformation, the nitrogen atom tends towards sp2 hybridization, facilitating this favorable overlap. acs.org Conversely, in the equatorial conformer, the nitrogen atom exhibits a more pyramidal, sp3-like geometry. acs.org The introduction of a methyl group at the 4-position of the piperidine ring in this compound is expected to influence this conformational equilibrium, primarily through steric effects.

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For 1-phenylpiperidine, the HOMO is primarily localized on the 1-phenylpiperidine moiety, indicating that this is the region most susceptible to electrophilic attack. rsc.org The LUMO, on the other hand, is associated with the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity.

An orbital diagram for 1-phenylpiperidine, calculated at the HF/6-31G//B3LYP/6-31G level of theory, illustrates the distribution and energies of its molecular orbitals. uva.nl Upon ionization, which involves the removal of an electron from the HOMO, the nitrogen atom in the resulting radical cation tends to flatten. uva.nl

Table 1: Calculated Physicochemical Properties of 1-Phenylpiperidine Analogs Note: This table presents generalized data from computational studies on phenylpiperidine derivatives and may not represent the exact values for this compound.

PropertyDescriptionTypical Calculated Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.0.5 to 1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.6.0 to 8.0 eV
Dipole Moment A measure of the net molecular polarity.1.0 to 2.5 D
Nitrogen Atom Charge Partial charge on the piperidine nitrogen atom; influences basicity and nucleophilicity.-0.3 to -0.5 e

Computational methods are also employed to investigate the mechanisms of reactions involving phenylpiperidine structures. For instance, the nitrogen inversion process in 1-phenylpiperidin-4-one (B31807) has been studied by scanning the potential energy surface. osti.gov These calculations help in determining the energy barrier for the interconversion between different conformers and identifying the transition state structures. osti.gov The calculated barrier for nitrogen inversion in 1-phenylpiperidine is relatively low, in the range of 1.5 to 3.2 kcal/mol, suggesting rapid interconversion at room temperature. osti.gov

Furthermore, theoretical studies can elucidate the stereoselectivity of reactions. For example, in the hydrogenation of substituted pyridinium (B92312) salts to form piperidines, computational modeling can help understand the role of the catalyst and ligands in determining the stereochemical outcome of the product. nih.gov The mechanism of such reactions often involves a series of steps, including substrate binding, hydride transfer, and product release, all of which can be modeled to provide a detailed understanding of the reaction pathway.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies have been performed on a variety of phenylpiperidine derivatives to understand their interactions with biological targets. For example, derivatives of 1-aryl-3-piperidin-4-yl-urea have been docked into the CXCR3 receptor to elucidate the key pharmacophoric features required for antagonist activity. nih.gov Similarly, docking experiments with arylpiperidines as inhibitors of oxidosqualene cyclase have guided the optimization of lead compounds, leading to the identification of potent inhibitors. nih.gov

These studies reveal the specific binding modes of the ligands, highlighting the crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. The "interaction fingerprint" derived from these simulations provides a detailed map of the ligand-receptor contacts. For instance, in the binding of N-benzoyl arylpiperidines to Fatty Acid Synthase (FASN), X-ray crystallography and molecular modeling have confirmed a unique binding mode within the KR subdomain of the enzyme. aacrjournals.org

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Piperidine-based compound libraries have been subjected to virtual screening against various targets, including those related to COVID-19. researchgate.netsciengpub.ir

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is often used when the three-dimensional structure of the target is unknown. By comparing the structural and electronic properties of known active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new, more potent molecules. For example, a pharmacophoric model for α1D-Adrenergic Receptor ligands was refined using binding data from novel 4-phenylpiperidine-2,6-diones. nih.gov

Elucidation of Binding Modes and Interaction Fingerprints

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

QSAR studies on substituted (S)-phenylpiperidines as dopamine (B1211576) antagonists have shown that lipophilicity (expressed as ClogP) and steric factors play a significant role in their biological activity. tandfonline.comtandfonline.com In some cases, electronic effects also contribute significantly to the QSAR model. tandfonline.comtandfonline.com These models are typically developed using multiple linear regression (MLR) or partial least squares (PLS) analysis, with molecular descriptors calculated from the 3D structures of the molecules.

For a series of N-(2-aryl-cyclohexyl) and N-(2-hydroxy-2-aryl-cyclohexyl) substituted spiropiperidines as GlyT1 inhibitors, a reliable QSAR model was developed using six descriptors. The predictive power of such models is rigorously tested through internal and external validation techniques. QSAR studies have also been applied to indanone-benzylpiperidine inhibitors of acetylcholinesterase, providing insights into the structural requirements for potent inhibition. acs.org

Table 2: Common Descriptors Used in QSAR Studies of Phenylpiperidine Derivatives Note: This table lists examples of descriptors commonly used in QSAR modeling for this class of compounds.

Descriptor TypeExamplesDescription
Electronic Hammett constants (σ), Atomic charges, Dipole momentDescribe the electronic properties of the molecule and its substituents.
Steric Molar refractivity (MR), Verloop sterimol parameters (L, B1-B5), Molecular volumeDescribe the size and shape of the molecule and its substituents.
Hydrophobic LogP, π constantsDescribe the lipophilicity of the molecule, which influences its ability to cross cell membranes.
Topological Connectivity indices, Shape indicesNumerical descriptors of the molecular topology.
Quantum Chemical HOMO/LUMO energies, SuperdelocalizabilityDescriptors derived from quantum mechanical calculations.

Development of Predictive Models for Receptor Affinity and Functional Potency

A significant area of computational research involves the development of predictive models, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, to correlate the chemical structures of 4-phenylpiperidine (B165713) derivatives with their biological activities. These models are crucial for forecasting the receptor affinity and functional potency of novel analogs before their synthesis, thereby streamlining the drug discovery process.

For instance, QSAR models have been successfully developed for series of 4-phenylpiperidines and related 4-phenylpiperazines to understand their varied pharmacological responses, including dopamine D2 receptor binding and monoamine oxidase (MAO) inhibition. gu.se These studies often employ statistical methods like partial least squares (PLS) regression to establish a mathematical relationship between molecular descriptors and biological endpoints. gu.se The resulting models have demonstrated high predictive power, with cross-validated Q2 values often exceeding 0.53, indicating their robustness and reliability. gu.setandfonline.com

The process involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical techniques to select the most relevant descriptors and build the predictive equation. tandfonline.com In some cases, more advanced machine learning techniques like artificial neural networks (ANNs) have been applied to model the complex, non-linear relationships that can govern receptor affinity. tandfonline.com For related heterocyclic systems, 2D-QSAR models have been built using the Best Multi-Linear Regression (BMLR) method, achieving high squared correlation coefficients (R²) for predicting activity against various cell lines. rsc.org These validated models serve as powerful tools for understanding the structural requirements for high-affinity binding and for predicting the potency of new chemical entities within this class. tandfonline.com

Derivation of Physicochemical Descriptors and Their Correlation with Biological Responses

The foundation of any robust QSAR model lies in the careful selection and calculation of physicochemical descriptors. These numerical values represent various constitutional, topological, electronic, and steric properties of a molecule. For the 4-phenylpiperidine scaffold, research has shown that specific descriptors are consistently correlated with biological responses such as receptor binding affinity.

The interpretation of these QSAR models has provided a deeper understanding of how specific structural modifications affect pharmacology. For example, analysis has revealed that the physicochemical properties and the position of substituents on the aromatic ring, as well as the choice of the core heterocycle (piperidine versus piperazine), are all significant factors influencing the biological response. gu.se

Table 1: Key Physicochemical Descriptors in 4-Phenylpiperidine QSAR Models and Their Significance

Descriptor CategorySpecific DescriptorAbbreviationSignificance in Biological Response Correlation
Lipophilicity Calculated Logarithm of the Partition CoefficientclogPPlays a significant part in the QSAR of dopamine antagonists, influencing receptor interaction. tandfonline.com
Steric Properties Verloop Sterimol Parameter (Length)LContributes significantly to models, indicating the importance of substituent size and shape. tandfonline.com
Steric Properties Verloop Sterimol Parameter (Width)B1Used alongside L to define the steric bulk of substituents, impacting receptor fit. tandfonline.com
Bulk Properties Calculated Molar RefractivityCMRA measure of molecular volume and polarizability that often correlates with binding affinity. tandfonline.com
Bulk Properties Molecular VolumeMVolRepresents the space occupied by the molecule, a key factor in steric interactions with a binding pocket. tandfonline.com
Electronic Properties Field Effect / Inductive EffectFHigh F values for substituents can increase affinity for certain receptors (e.g., 5-HT1A). tandfonline.com

Molecular Dynamics Simulations for Conformational Sampling and Protein Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic nature of the this compound scaffold and its interactions with biological targets at an atomic level. mdpi.com Unlike static modeling techniques, MD simulations track the movements of atoms over time, providing a detailed picture of conformational flexibility, binding modes, and the stability of the ligand-receptor complex. mdpi.commdpi.com

MD simulations are particularly valuable when a high-resolution crystal structure of the target receptor is unavailable. In such cases, a homology model of the receptor can be built, and its stability and dynamic behavior can be assessed through extensive MD simulations. mdpi.com This approach has been used to refine homology models of dopamine receptors, ensuring the model is a reliable representation for subsequent docking studies with phenylpiperidine ligands. gu.se

These simulations can reveal crucial information about the binding process. For example, MD studies can show how a ligand like this compound or its analogs settle into a binding pocket, identifying key amino acid residues that form stable interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.com They can also elucidate how the binding of a ligand induces conformational changes in the receptor protein itself, which is essential for understanding the mechanism of receptor activation or inhibition. mdpi.com By calculating the binding free energy from simulation trajectories, researchers can rank the affinity of different analogs, providing a theoretical underpinning for experimentally observed SAR data. mdpi.com Studies have used simulations to investigate the stability of ligand-protein complexes, observing that the system tends to reach a stable state, which can be evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms over the course of the simulation. mdpi.com

Advanced Derivatization and Analog Design Strategies for 4 Methyl 1 Phenylpiperidine

Rational Design of Receptor Subtype Selective Ligands

The rational design of ligands with high selectivity for specific receptor subtypes is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. For the 4-methyl-1-phenylpiperidine scaffold, this has been a particularly active area of research, with a focus on opioid and dopamine (B1211576) receptors.

Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural features that govern receptor subtype selectivity. For instance, in the context of opioid receptors, modifications at the 4-position of the piperidine (B6355638) ring have been shown to significantly influence selectivity. While many 4-phenylpiperidine (B165713) derivatives exhibit a preference for the µ-opioid receptor (MOR), strategic substitutions can shift this preference. nih.gov For example, the introduction of a 4-cyano-4-phenyl substituent can lead to high affinity and selectivity for σ₁ receptors over σ₂ and opioid receptors. nih.gov

The N-substituent on the piperidine ring also plays a critical role in determining receptor selectivity. The replacement of the N-methyl group with larger substituents, such as phenethyl, has been shown to enhance potency at the MOR. nih.govunodc.org Furthermore, the nature of the aromatic ring and its substituents is a key determinant of affinity and selectivity. For dopamine receptors, particularly the D2 and D3 subtypes, variations in the phenyl ring substitution of 1-phenylpiperazine (B188723) analogs (structurally related to 1-phenylpiperidines) have been explored. acs.org The introduction of chloro and trifluoromethyl groups on the phenyl ring has been shown to modulate affinity and selectivity for the D3 receptor over the D2 receptor. acs.org

Computational modeling and X-ray crystallography have provided valuable insights into the binding modes of these ligands, facilitating the rational design of more selective compounds. nih.gov By understanding the specific interactions between the ligand and the amino acid residues within the binding pocket of a particular receptor subtype, medicinal chemists can design new analogs with optimized interactions to enhance selectivity.

Scaffold Extension and Constrained Analogues for Conformational Restriction

To improve the potency and selectivity of this compound derivatives, medicinal chemists often employ strategies of scaffold extension and conformational restriction. researchgate.net These approaches aim to optimize the ligand's fit within the receptor binding pocket and reduce the entropic penalty upon binding. nih.gov

Scaffold extension involves adding new chemical moieties to the core structure. This can lead to the exploration of additional binding interactions within the receptor. For example, extending the scaffold of fentanyl, a potent 4-anilinopiperidine derivative, has been a strategy to modulate its activity. nih.gov

Conformational restriction involves introducing structural constraints to limit the number of possible conformations a flexible molecule can adopt. researchgate.net This can be achieved by incorporating rings or rigid linkers into the molecular structure. The goal is to lock the molecule into its "bioactive conformation," the specific three-dimensional shape it adopts when binding to its biological target. unina.it

Several methods for conformational restriction have been applied to piperidine-containing compounds:

Fused Ring Systems: Creating bicyclic or polycyclic structures by fusing additional rings onto the piperidine core. For example, azabicyclo[3.1.0]hexane scaffolds have been incorporated into molecules targeting opioid receptors. researchgate.net

Spirocyclization: Joining a second ring system to the piperidine at a single shared carbon atom.

Introduction of Rigid Linkers: Replacing flexible alkyl chains with more rigid units like aromatic rings or alkynes. researchgate.net

A notable example involves the design of conformationally restricted analogs of Grp94-selective inhibitors, where constraints were applied to bias the benzyl (B1604629) moiety into a specific pocket of the binding site. nih.gov Similarly, in the development of KSP inhibitors, a C2-hydroxymethyl dihydropyrrole was used to circumvent issues with hERG channel binding. acs.org These strategies have proven effective in enhancing the affinity and selectivity of various ligands. unina.it

Strategies for Modulating Metabolic Stability and Pharmacokinetic Properties (Preclinical)

The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its in vivo efficacy and duration of action. For this compound derivatives, a common site of metabolism is the piperidine ring and its N-substituent. dndi.org Strategies to modulate these properties are therefore a key focus in preclinical development.

One common approach to improve metabolic stability is to block sites of metabolism by introducing chemical groups that are less susceptible to enzymatic degradation. For example, fluorination of a molecule at a metabolically vulnerable position can prevent oxidation by cytochrome P450 enzymes. acs.org The introduction of a methyl group at the 6-position of a pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve stability in human liver microsomes (HLM) by suppressing metabolism at a distant part of the molecule. icr.ac.uk

The nature of the N-substituent on the piperidine ring also significantly influences pharmacokinetic properties. For instance, remifentanil, a 4-anilinopiperidine derivative, has an ester linkage that makes it susceptible to rapid hydrolysis by plasma and tissue esterases, resulting in an ultra-short duration of action. painphysicianjournal.com This is a desirable property for certain clinical applications.

Preclinical studies often involve in vitro assays using liver microsomes from different species (e.g., human, rat, hamster) to assess metabolic stability. dndi.orgnih.gov These studies help identify potential metabolic liabilities and guide the design of analogs with improved pharmacokinetic profiles. For example, piperidine analogues of certain compounds showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov

Design of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. They are designed to interact with a specific target, such as a receptor or enzyme, and can be used to identify the target, visualize its location within a cell, or elucidate its function. The this compound scaffold has been used as a starting point for the design of such probes.

A typical chemical probe consists of three key components:

A pharmacophore: This is the part of the molecule that recognizes and binds to the biological target. In this case, it would be a derivative of this compound.

A reactive group: This group is designed to form a covalent bond with the target, often upon activation by light (photoaffinity labeling). Common photoreactive groups include benzophenones and diazirines.

A reporter tag: This is a group that allows for the detection and visualization of the probe-target complex. Reporter tags can be fluorescent molecules (fluorophores), biotin (B1667282) (for affinity purification), or radioactive isotopes.

The design of effective chemical probes requires careful consideration of how the addition of the reactive group and reporter tag will affect the binding affinity and selectivity of the pharmacophore. Trifunctional building blocks that incorporate a connectivity group, a reactive group, and a bioorthogonal handle (like an alkyne for "click chemistry") can streamline the synthesis of a library of potential probes.

Fluorescent ligands based on the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) scaffold have been designed for the mu-opioid receptor. nottingham.ac.uk These probes incorporate a fluorophore connected to the pharmacophore via a linker, allowing for the study of receptor localization and dynamics using techniques like confocal microscopy. Photoaffinity probes have also been developed for the cannabinoid 1 receptor, incorporating photoreactive groups to covalently label and identify the receptor's allosteric binding sites. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methyl-1-phenylpiperidine, providing detailed information about the chemical environment of each atom.

High-Resolution 1H and 13C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of the protons and carbon atoms within the molecule.

In a related compound, 3-(1,4-dimethylpiperidin-4-yl)phenol, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the methyl groups and the protons on the piperidine (B6355638) and phenyl rings. acs.org The N-methyl protons typically appear as a singlet, while the C4-methyl protons also present as a singlet. acs.org The piperidine ring protons exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. acs.org The aromatic protons of the phenyl group usually appear in the downfield region of the spectrum. acs.org

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the methyl carbons, the quaternary carbon at the 4-position, the carbons of the piperidine ring, and the aromatic carbons of the phenyl group. acs.org For instance, in 3-(1,4-dimethylpiperidin-4-yl)phenol, the carbon signals are well-resolved, allowing for the unambiguous assignment of each carbon atom in the structure. acs.org

Table 1: Representative NMR Data for a Substituted this compound Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃2.31 (s)45.7
C4-CH₃1.20 (s)35.5
Piperidine CH₂1.73-2.67 (m)36.3, 52.1
Phenyl CH6.62-7.15 (m)113.2, 113.4, 117.1, 129.5
Phenyl C-OH-157.1

Data derived from the analysis of 3-(1,4-dimethylpiperidin-4-yl)phenol. acs.org

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons and for elucidating the conformational aspects of the piperidine ring. A COSY spectrum reveals proton-proton coupling networks, confirming the sequence of protons within the piperidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

These techniques are crucial for determining the relative stereochemistry, particularly the orientation of the methyl and phenyl groups on the piperidine ring (axial vs. equatorial). The coupling constants derived from high-resolution ¹H NMR spectra, in conjunction with data from 2D NMR, can provide insights into the preferred chair conformation of the piperidine ring. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For related 4-phenylpiperidine (B165713) derivatives, X-ray diffraction studies have been instrumental in comparing computed molecular structures with experimentally observed ones. nih.gov Such studies have revealed preferences for either phenyl axial or phenyl equatorial conformations depending on the substitution pattern on the piperidine ring. nih.gov For instance, in the case of a new fluoro derivative of 4-methyl piperidine, single-crystal X-ray diffraction showed a monoclinic P21/n symmetry and a specific dihedral angle between the benzene (B151609) and piperidine rings. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

In the analysis of related piperidine compounds, electrospray ionization (ESI) mass spectrometry is commonly used to determine the mass of the protonated molecule [M+H]⁺. For example, the ESI-MS of 3-(1,4-dimethylpiperidin-4-yl)phenol shows a clear signal for the molecular ion, confirming its molecular weight. acs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information and help in the identification of metabolites and degradation products. This technique is also highly effective for impurity profiling, detecting even trace amounts of by-products from the synthesis.

Chromatographic Methods (e.g., HPLC, GC) for Purity and Chiral Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for the separation of its enantiomers.

Purity analysis by GC or HPLC is a standard quality control measure. vwr.comgoogle.com These methods can effectively separate the main compound from any starting materials, by-products, or degradation products. who.int The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

For chiral compounds like this compound, which can exist as a pair of enantiomers, chiral chromatography is necessary to separate and quantify each enantiomer. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a widely used technique for this purpose. Research on related racemic 1,3-dimethyl-4-phenylpiperidine derivatives has demonstrated successful resolution of enantiomers using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.govcapes.gov.br The separation is influenced by factors such as the polarity of the substituents. nih.govcapes.gov.br

Emerging Research Frontiers and Future Directions for Phenylpiperidine Derivatives

Discovery of Novel Bioactive 4-Methyl-1-phenylpiperidine Scaffolds

The quest for new therapeutic agents has led researchers to explore the bioactivity of this compound derivatives against a wide range of biological targets. While historically associated with opioid and dopaminergic activity, recent studies have unveiled novel applications for this versatile scaffold.

Research has demonstrated that derivatives of the closely related 4-phenylpiperidine (B165713) scaffold can act as potent analgesics. For instance, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized, leading to the discovery of a selective μ opioid receptor (MOR) ligand with potent analgesic effects. ebi.ac.uk This work highlights the potential for discovering novel analgesics by modifying the phenylpiperidine core.

Furthermore, the 4-phenylpiperidine framework is being investigated for its potential in treating a variety of other conditions. For example, derivatives have been explored as serotonin (B10506) 5-HT2C receptor-positive allosteric modulators, which could have implications for treating neuropsychiatric disorders. nih.gov Additionally, studies have been conducted on furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives as potential nitric oxide-releasing phosphodiesterase 5 inhibitors. nih.gov

The discovery of bioactive scaffolds is not limited to synthetic derivatives. The structural motif of phenylpiperidine is found in various natural products, and the study of these compounds provides valuable insights for the design of new drugs.

The following table summarizes some of the recently discovered bioactive scaffolds based on the broader phenylpiperidine framework:

Derivative ClassBiological Target/ActivityPotential Therapeutic Application
3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamidesμ Opioid Receptor (MOR) AgonistAnalgesia
4-Phenylpiperidine-2-carboxamide AnaloguesSerotonin 5-HT2C Receptor Positive Allosteric ModulatorsNeuropsychiatric Disorders
Furoxan Coupled Spiro-Isoquinolino Piperidine DerivativesNitric Oxide Releasing PDE 5 InhibitorsCardiovascular diseases
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidinesOpioid Receptor AntagonistsObesity, Post-operative Ileus, Substance Abuse

This table is based on data from recent research articles and provides a snapshot of the diverse biological activities being explored for phenylpiperidine derivatives.

Application in Chemical Biology as Tool Compounds

Beyond their direct therapeutic potential, this compound derivatives are increasingly being utilized as "tool compounds" in chemical biology. These molecules serve as valuable probes to investigate biological pathways, validate drug targets, and understand the intricacies of receptor-ligand interactions.

The specificity and selectivity of certain phenylpiperidine derivatives make them ideal for dissecting complex biological systems. For example, highly selective antagonists for specific opioid receptor subtypes, derived from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, have been instrumental in elucidating the roles of these receptors in various physiological and pathological processes. nih.gov

The development of fluorescently labeled or biotinylated derivatives of this compound could further enhance their utility as chemical probes, enabling researchers to visualize and track their interactions within cells and tissues. These tool compounds are crucial for target identification and validation, which are early and critical stages in the drug discovery pipeline. umich.edu

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound derivatives is no exception. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods. nih.gov

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the biological activity of phenylpiperidine derivatives. gu.se For instance, QSAR models have been developed for phenylpiperidines and phenylpiperazines as D2 receptor ligands. gu.se More recently, sophisticated ML algorithms are being used to build predictive models for various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). greenstonebio.com

The integration of AI and ML in the design of this compound derivatives is expected to lead to the development of more effective and safer drugs in the future.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of complex and stereochemically defined this compound analogues remains a key area of research. The development of novel and efficient synthetic methods is crucial for accessing a wider range of chemical diversity and for enabling the synthesis of compounds with improved pharmacological properties.

Recent advances in synthetic organic chemistry have provided new tools for the construction of the piperidine ring and for the introduction of various functional groups. mdpi.com For example, transition metal-catalyzed cross-coupling reactions have been widely used to create new carbon-carbon and carbon-heteroatom bonds, allowing for the facile diversification of the phenylpiperidine scaffold. nih.gov

Furthermore, methods for the stereoselective synthesis of piperidines are of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. acs.org Researchers are developing new catalytic asymmetric methods to control the three-dimensional arrangement of atoms in the piperidine ring, leading to the synthesis of enantiomerically pure compounds. nih.gov

Flow chemistry is another emerging technology that is being applied to the synthesis of piperidine derivatives. nih.gov This approach offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are not easily accessible in batch.

The development of these advanced synthetic methodologies will undoubtedly facilitate the discovery of the next generation of this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methyl-1-phenylpiperidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid dermal/oral/inhalation exposure (classified as Acute Toxicity Category 4 under EU-GHS) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate waste and collaborate with certified waste management services to ensure compliance with environmental regulations .

Q. Which analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Employ mobile phases with methanol/buffer mixtures (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer) for chromatographic separation .
  • NMR/Mass Spectrometry : Validate structural integrity and quantify impurities (>98% purity threshold recommended) .
  • Solubility Testing : Prepare stock solutions in DMSO or methanol at concentrations ≤10 mM to avoid precipitation .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store at 2–8°C in airtight, light-resistant containers.
  • Avoid repeated freeze-thaw cycles; aliquot working solutions for single-use applications .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reaction efficiency .
  • Catalysis : Explore palladium or enzyme-mediated catalysis for stereoselective synthesis .
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy to adjust reaction parameters dynamically .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. methoxy groups) on target binding .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools to account for variability in assay conditions .

Q. How can researchers design experiments to evaluate the ecological impact of this compound?

  • Methodological Answer :

  • Toxicity Screening : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) due to limited ecotoxicological data .
  • Biodegradation Studies : Monitor degradation kinetics in soil/water systems under controlled pH and temperature .

Data Presentation and Analysis Guidelines

Q. What are best practices for presenting raw and processed data in publications?

  • Methodological Answer :

  • Raw Data : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices to maintain readability .
  • Processed Data : Use tables to summarize key results (e.g., reaction yields, IC₅₀ values). Example:
DerivativeYield (%)Purity (%)Solubility (mM)
Analog A7899.510 (DMSO)
Analog B6598.28 (Methanol)
Data derived from synthesis protocols .
  • Uncertainty Analysis : Report standard deviations and confidence intervals for biological assays .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to pharmacological studies involving this compound?

  • Methodological Answer :

  • Preclinical Testing : Adhere to OECD/ICH guidelines for in vitro and in vivo studies to ensure reproducibility .
  • Human Subject Research : Submit protocols to institutional review boards (IRBs) for approval if derivatives progress to clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.